Seviteronel (CAS 1610537-15-9), also known as VT-464, is a highly selective, non-steroidal inhibitor of the cytochrome P450 17A1 (CYP17A1) 17,20-lyase enzyme, coupled with competitive androgen receptor (AR) antagonist properties. Unlike first-generation steroidal inhibitors, seviteronel's rational triazole-based design allows it to coordinate with the CYP17A1 heme iron while maintaining strict stereochemical preference for the lyase over the hydroxylase active site [1]. For procurement professionals and principal investigators, sourcing high-purity (S)-seviteronel provides a streamlined, single-agent tool for modeling castration-resistant prostate cancer (CRPC) and androgen-driven breast cancers without the confounding baseline requirements of glucocorticoid co-administration [2].
Substituting seviteronel with the benchmark in-class material, abiraterone acetate, introduces severe methodological complications in in vivo models. Because abiraterone lacks lyase selectivity and potently inhibits 17α-hydroxylase, its use triggers mineralocorticoid excess and lethal hypokalemia in murine models unless co-formulated and co-administered with a glucocorticoid like prednisone [1]. This dual-drug requirement introduces off-target glucocorticoid receptor activation, confounding downstream transcriptomic and phenotypic data. Furthermore, substituting seviteronel with a pure AR antagonist like enzalutamide fails to suppress upstream intratumoral androgen biosynthesis and is ineffective against prevalent AR mutations (e.g., F876L and T877A) that confer enzalutamide resistance [2]. Finally, procuring a crude racemic mixture instead of the enantiomerically pure (S)-seviteronel drastically reduces target affinity, as the (R)-enantiomer exhibits a 12-fold drop in lyase inhibition potency, leading to irreproducible dose-response curves [3].
Seviteronel was engineered to decouple androgen suppression from corticosteroid disruption. In human recombinant enzyme assays, seviteronel demonstrates a 10-fold selectivity for 17,20-lyase over 17α-hydroxylase. In stark contrast, the benchmark abiraterone favors hydroxylase inhibition, making seviteronel approximately 58-fold more selective for the lyase pathway than abiraterone[1]. This fundamental enzymatic differentiation allows seviteronel to be administered as a monotherapy in complex in vivo models without inducing the secondary mineralocorticoid excess that necessitates prednisone co-administration with abiraterone[2].
| Evidence Dimension | CYP17A1 Lyase vs. Hydroxylase IC50 Selectivity |
| Target Compound Data | Seviteronel (Lyase IC50 = 69 nM; Hydroxylase IC50 = 670 nM; ~10-fold lyase selective) |
| Comparator Or Baseline | Abiraterone (Lyase IC50 = 15 nM; Hydroxylase IC50 = 2.5 nM; hydroxylase selective) |
| Quantified Difference | 58-fold greater lyase selectivity for seviteronel compared to abiraterone. |
| Conditions | In vitro human recombinant CYP17A1 enzyme inhibition assay. |
Procuring seviteronel allows researchers to design single-agent in vivo efficacy studies without the confounding variables and formulation complexities of required glucocorticoid supplementation.
Beyond its role as an enzyme inhibitor, seviteronel functions as a direct, competitive antagonist of the androgen receptor (AR), including clinically relevant mutant isoforms. In comparative cellular assays using enzalutamide-resistant prostate cancer cell lines (such as those expressing the F876L or T877A AR mutations), seviteronel maintained potent AR antagonism and inhibited transactivation significantly better than abiraterone at 1 µM and 5 µM concentrations [1]. Furthermore, in tamoxifen-resistant MCF7 xenograft models, seviteronel demonstrated superior tumor growth inhibition and increased survival compared to the standard AR antagonist enzalutamide [2].
| Evidence Dimension | Efficacy in AR-mutant and resistant tumor models |
| Target Compound Data | Seviteronel (Maintains antagonism against F876L/T877A AR mutations; superior xenograft survival) |
| Comparator Or Baseline | Enzalutamide (Susceptible to F876L-driven agonist conversion/resistance) |
| Quantified Difference | Seviteronel blocks mutant AR transactivation and improves survival in resistant xenografts where enzalutamide fails. |
| Conditions | C4-2 prostate cancer cell lines and tamoxifen-resistant MCF7 mouse xenograft models. |
For laboratories modeling late-stage, treatment-resistant CRPC or AR+ breast cancer, seviteronel provides a dual-mechanism tool that remains active against standard-of-care resistance mutations.
The procurement of seviteronel requires strict attention to stereochemical purity (CAS 1610537-15-9), as the racemate (CAS 1375603-36-3) introduces significant batch-to-batch variability. Structural and functional evaluations reveal that the (S)-enantiomer of seviteronel is responsible for the potent coordination with the CYP17A1 heme iron. The (R)-enantiomer binds with much lower affinity and exhibits a 12-fold reduction in 17,20-lyase inhibition potency compared to (S)-seviteronel[1]. Consequently, utilizing racemic mixtures dilutes the active concentration and introduces weak-binding competitors into the assay, severely compromising the reproducibility of IC50 determinations and in vivo dosing regimens .
| Evidence Dimension | 17,20-lyase Inhibition Potency (IC50) |
| Target Compound Data | (S)-Seviteronel (High potency, strong heme iron coordination) |
| Comparator Or Baseline | (R)-Seviteronel (~12-fold less potent) |
| Quantified Difference | 12-fold loss of potency and significantly reduced iron-binding affinity in the R-enantiomer. |
| Conditions | In vitro CYP17A1 binding and lyase inhibition assays comparing purified enantiomers. |
Buyers must specify and verify the enantiomeric purity of seviteronel, as procuring racemic mixtures will yield artificially inflated IC50 values and unreliable in vivo pharmacodynamics.
Because seviteronel avoids the 17α-hydroxylase blockade that causes fatal mineralocorticoid excess in rodents, it is the optimal choice for CRPC xenograft studies (e.g., MDA-PCa-133 models) requiring a CYP17A1 inhibitor without the confounding addition of prednisone [1].
Seviteronel is highly indicated for in vitro transactivation and viability assays using cell lines engineered to express AR mutations (such as F876L and T877A). Its dual mechanism ensures that researchers can study complete androgen axis blockade in models where standard AR antagonists act as paradoxical agonists [2].
Emerging protocols utilize seviteronel to selectively radiosensitize AR+ TNBC models. By delaying the repair of double-strand DNA breaks via AR inhibition, seviteronel serves as a critical reagent for evaluating combination therapies involving targeted radiation and non-steroidal antiandrogens [3].